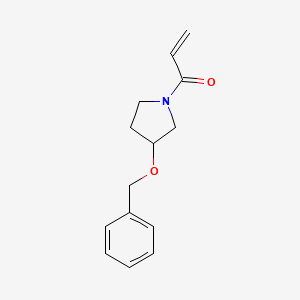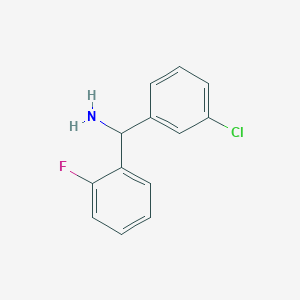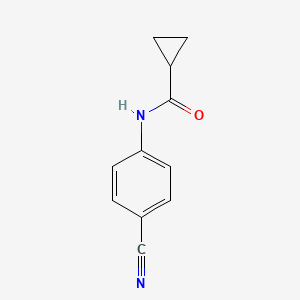
N-(4-cyanophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the degradation of the neurotransmitter GABA in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction.
Mécanisme D'action
As mentioned earlier, N-(4-cyanophenyl)cyclopropanecarboxamide inhibits the enzyme GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, leading to anxiolytic and anticonvulsant effects.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It also has the potential to reduce drug-seeking behavior in animal models of addiction. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyanophenyl)cyclopropanecarboxamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. It is also a potent inhibitor of the enzyme, which allows for lower doses to be used in experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(4-cyanophenyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in combination with other drugs for the treatment of epilepsy and anxiety disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
N-(4-cyanophenyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-cyanobenzyl bromide with cyclopropanecarboxylic acid, followed by a series of purification steps. The final product is a white crystalline powder with a melting point of 165-166°C.
Applications De Recherche Scientifique
N-(4-cyanophenyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction. In preclinical studies, this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been shown to be effective in reducing anxiety-like behavior in animal models of anxiety disorders. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTHABJHQQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

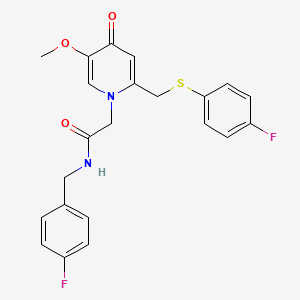
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)
![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)
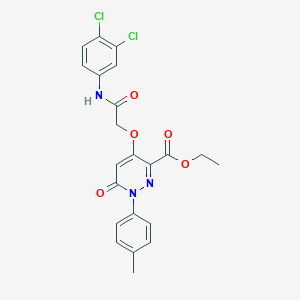
![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)
![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)

